

4-Fluorothioanisole structure and synthesis

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Compound of Interest

Compound Name: 4-Fluorothioanisole

Cat. No.: B1305291

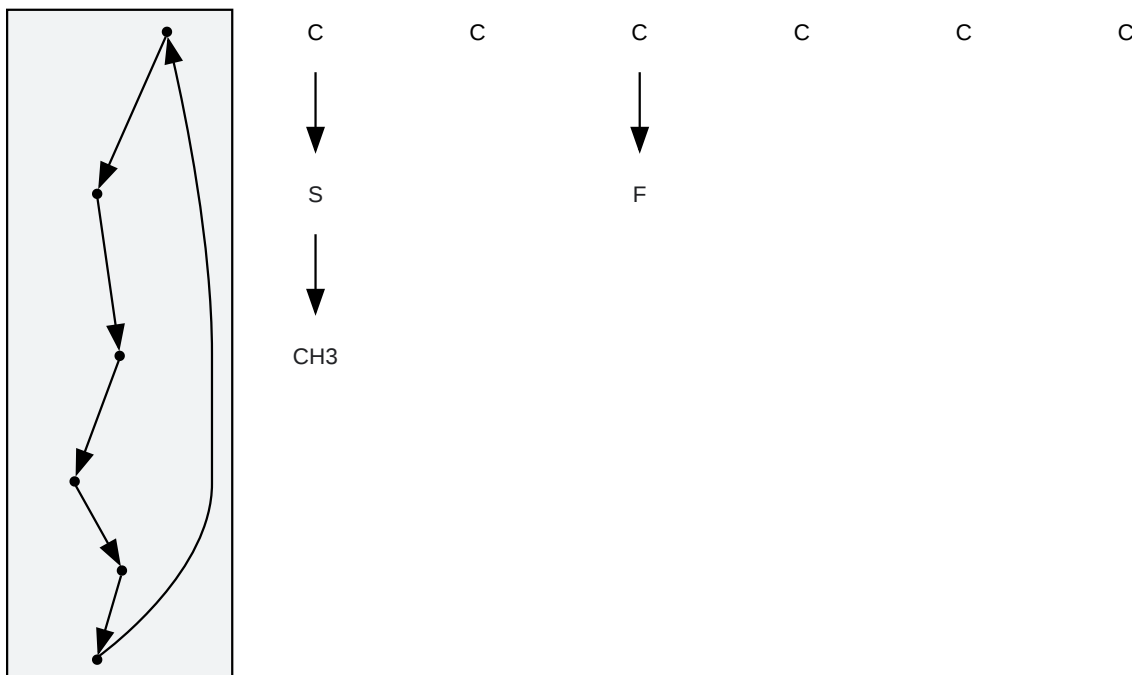
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An In-depth Technical Guide to **4-Fluorothioanisole**: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of **4-Fluorothioanisole** (CAS No: 371-15-3), a key building block in organic synthesis.^{[1][2]} The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its structure, properties, synthesis, and applications.

Chemical Structure and Identification

4-Fluorothioanisole, also known as 4-fluorophenyl methyl sulfide, is a thioanisole derivative.^{[1][3]} Its molecular structure consists of a benzene ring substituted with a fluorine atom at the para position and a methylthio group.



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Caption: Chemical structure of **4-Fluorothioanisole**.

Identifier	Value
IUPAC Name	1-fluoro-4-(methylthio)benzene
Synonyms	4-Fluorophenyl methyl sulfide
CAS Number	371-15-3[1][2]
Molecular Formula	C ₇ H ₇ FS[4][5][6]
Molecular Weight	142.19 g/mol [1][2][7]
SMILES	CSc1ccc(F)cc1[1][2]
InChI	1S/C ₇ H ₇ FS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3[1][2]
InChIKey	XFUMHENRNCUHOH-UHFFFAOYSA-N[1][2][8]

Physicochemical Properties

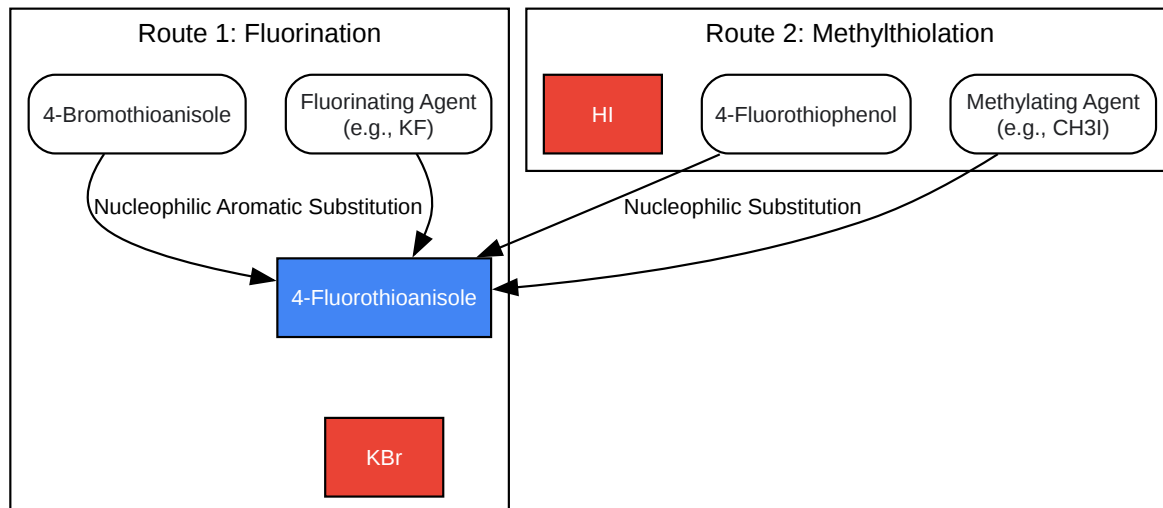
4-Fluorothioanisole is a colorless to light yellow liquid with a characteristic stench.^{[5][6]} It is soluble in many organic solvents, including ethanol, acetone, and dichloromethane.^[5]

Property	Value	Reference
Appearance	Colorless liquid	[5]
Boiling Point	184-185 °C	[1][2][3][5][6]
Density	1.167 g/mL at 25 °C	[1][2][3][5][6]
Refractive Index (n _{20/D})	1.551	[1][2][3]
Flash Point	73 °C (163.4 °F)	[5][6]
Vapor Pressure	1.0 ± 0.3 mmHg at 25°C	[4]
LogP	2.55	[4]

Synthesis of 4-Fluorothioanisole

Several synthetic routes are available for the preparation of **4-Fluorothioanisole**. A common laboratory-scale method involves the nucleophilic substitution of a suitable 4-halofluorobenzene with a methylthiolate source.

A representative synthesis pathway is the reaction of 4-bromothioanisole with a fluorinating agent or the reaction of 4-fluoroiodobenzene with a methylthiolating agent. Another potential precursor is dimethyl disulfide.^[4]



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Caption: General synthetic pathways to **4-Fluorothioanisole**.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a generalized protocol for the synthesis of **4-Fluorothioanisole** from 4-bromothioanisole.

- **Reaction Setup:** A dried round-bottom flask is charged with 4-bromothioanisole (1 equivalent), a fluorinating agent such as potassium fluoride (excess, e.g., 2-3 equivalents), and a high-boiling point aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Catalyst:** A phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) may be added to facilitate the reaction.
- **Reaction Conditions:** The reaction mixture is heated to an elevated temperature (typically 120-180 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon) for several hours.

- **Monitoring:** The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The mixture is then poured into water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure **4-Fluorothioanisole**.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of **4-Fluorothioanisole**.

- **^{13}C NMR:** The ^{13}C NMR spectrum in CDCl_3 shows characteristic chemical shifts for the aromatic carbons and the methyl carbon. The carbon attached to the fluorine atom exhibits a large C-F coupling constant.
- **^1H NMR:** The ^1H NMR spectrum typically shows a singlet for the methyl protons and a complex multiplet pattern for the aromatic protons due to proton-proton and proton-fluorine couplings.
- **IR Spectroscopy:** The IR spectrum displays characteristic absorption bands for the C-F bond, aromatic C-H stretching, and C-S stretching.
- **Mass Spectrometry:** The mass spectrum shows a molecular ion peak corresponding to the molecular weight of **4-Fluorothioanisole** ($m/z = 142.025253$).^[4]

Applications in Research and Industry

4-Fluorothioanisole is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

- **Pharmaceutical Synthesis:** The introduction of a fluorine atom into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological

targets. **4-Fluorothioanisole** serves as a precursor for incorporating the 4-fluorophenylthio moiety into more complex molecules. The related compound, 4-fluoroanisole, is noted for its importance in modern pharmaceutical synthesis, participating in reactions like nucleophilic aromatic substitution (S_NAr) and C-H activation.[9] This suggests similar reactivity and utility for **4-fluorothioanisole**.

- Agrochemicals: Derivatives of thioanisole have been investigated for their herbicidal activity. [10] The synthesis of novel α -trifluorothioanisole derivatives containing phenylpyridine moieties has shown promising herbicidal properties.[10]
- Material Science: Fluorinated organic compounds are used in the development of materials with specific properties, such as thermal stability and chemical resistance.

Safety and Handling

4-Fluorothioanisole is classified as an irritant and should be handled with appropriate safety precautions.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][7]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][7]
- Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

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